molecular formula C19H21BrN4O2S B2815220 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea CAS No. 1396885-31-6

1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea

カタログ番号: B2815220
CAS番号: 1396885-31-6
分子量: 449.37
InChIキー: WCIJSQVMZSNNCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the tetrahydrothiazolo[5,4-c]pyridine class, characterized by a bicyclic scaffold fused with a thiazole ring. Its structure features a 2-bromobenzoyl substituent at the 5-position of the thiazolopyridine core and a cyclopentylurea group at the 2-position. The bromobenzoyl moiety likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, while the cyclopentylurea group may contribute to solubility and metabolic stability.

特性

IUPAC Name

1-[5-(2-bromobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c20-14-8-4-3-7-13(14)17(25)24-10-9-15-16(11-24)27-19(22-15)23-18(26)21-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJSQVMZSNNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The bromobenzoyl group is then introduced via a bromination reaction, followed by the attachment of the cyclopentylurea moiety through a urea formation reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction conditions to enhance efficiency.

化学反応の分析

1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromobenzoyl group or other functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for diseases such as cancer or infectious diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can enhance binding affinity through halogen bonding, while the thiazolopyridine core can interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolopyridine Scaffolds

JYQ-55 : (3S)-1-Cyano-N-(5-(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-pyrrolidine-3-carboxamide
  • Key Differences: Substituent at 5-position: JYQ-55 replaces the bromobenzoyl group with a tetrahydrofuran-methyl-triazole-carbonyl moiety.
  • Pharmacological Profile :
    • JYQ-55 exhibits high selectivity for PARK7 (IC₅₀ = 12 nM) compared to off-target kinases, attributed to its triazole-linked tetrahydrofuran group. In contrast, the bromobenzoyl group in the target compound may favor interactions with bromodomains or bromine-sensitive allosteric sites .

Bromine-Containing Heterocyclic Analogues

2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole
  • Key Differences: Core structure: A tetrahydrothieno[3,2-c]pyridine scaffold replaces thiazolo[5,4-c]pyridine, altering electronic properties due to sulfur vs. nitrogen positioning. Bromine placement: Bromine is located on a pyridine ring rather than a benzoyl group, which may influence halogen bonding or π-stacking interactions .
  • The bromopyridinyl group could enhance metabolic stability compared to bromobenzoyl derivatives .

Table 1: Structural and Functional Comparison

Parameter Target Compound JYQ-55 5-Bromopyridinyl Oxadiazole
Core Scaffold Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Thieno[3,2-c]pyridine
5-Position Substituent 2-Bromobenzoyl Tetrahydrofuran-methyl-triazole-carbonyl Sulfonyl-linked thiophene-oxadiazole
2-Position Group Cyclopentylurea Cyano-pyrrolidine carboxamide Bromopyridinyl
Molecular Weight (Da) ~550 (estimated) 500.1770 (HR-MS) Not reported
Putative Target Undisclosed (likely kinase/protease) PARK7/DJ-1 Undisclosed (structural similarity to kinase inhibitors)
Key Functional Advantage Bromobenzoyl enhances hydrophobic binding Triazole-carbonyl improves selectivity Oxadiazole enhances metabolic stability

Research Findings and Limitations

  • Selectivity : JYQ-55 demonstrates superior selectivity for PARK7 compared to the target compound, which lacks published selectivity data. This highlights the critical role of substituent design in target engagement .
  • Data Gaps: No direct activity or toxicity data are available for 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea. Further studies are needed to elucidate its biological profile.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves a multi-step process:

Core Formation : Construct the thiazolo[5,4-c]pyridine ring via cyclization reactions, using catalysts like Pd(PPh₃)₄ for coupling steps.

Functionalization : Introduce the 2-bromobenzoyl group at position 5 via nucleophilic acyl substitution, requiring anhydrous conditions (e.g., THF, 0–5°C).

Urea Linkage : React the intermediate with cyclopentyl isocyanate under inert atmosphere (N₂/Ar) to form the urea moiety.
Key Considerations : Use HPLC (≥95% purity) and ¹H/¹³C NMR for intermediate validation. Reaction yields improve with slow addition of reagents and controlled temperature gradients .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the thiazolo-pyridine core (e.g., distinguishing C-2 vs. C-7 protons). For ambiguous signals, 2D techniques (COSY, HSQC) are recommended .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity and detect side products from incomplete cyclization.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular formula, particularly for bromine isotope patterns .

Q. What biological targets are associated with this structural class?

Thiazolo-pyridine derivatives are explored as kinase inhibitors (e.g., JAK2, BTK) due to their ATP-binding site compatibility. The 2-bromobenzoyl group may enhance hydrophobic interactions, while the urea linker improves solubility for in vitro assays .

Advanced Research Questions

Q. How can low yields in the final urea coupling step be optimized?

Methodological Solutions :

  • Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling if traditional methods fail.
  • Solvent Effects : Switch from THF to DMF for higher polarity, which stabilizes transition states in urea formation.
  • Temperature Control : Conduct reactions at 50–60°C to balance kinetics and byproduct suppression.
    Data-Driven Approach : Compare yields under varied conditions (Table 1).
ConditionCatalystSolventYield (%)Purity (HPLC)
Standard (THF, 25°C)NoneTHF4592
Optimized (DMF, 60°C)Pd₂(dba)₃DMF7297

Q. How to resolve conflicting NOESY data for the thiazolo-pyridine core?

Stepwise Approach :

Cross-Validation : Compare experimental NOESY correlations with DFT-calculated structures (e.g., Gaussian 16 B3LYP/6-31G*).

X-ray Crystallography : If crystals are obtainable (e.g., via vapor diffusion with ethyl acetate/hexane), use single-crystal XRD to confirm spatial arrangement.

Isotopic Labeling : Synthesize a ¹³C-labeled analog to clarify ambiguous cross-peaks .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Framework :

Core Modifications : Synthesize analogs with substituents at C-2 (e.g., methyl, nitro) to probe steric/electronic effects.

Urea Variants : Replace cyclopentyl with cyclohexyl or aryl groups to assess solubility-bioactivity trade-offs.

Assay Design : Test kinase inhibition (IC₅₀) using FRET-based assays (e.g., Z′-LYTE® kinase kits) and validate with cellular models (e.g., Ba/F3 JAK2-dependent lines) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Stress Testing : Expose the compound to heat (40°C), UV light (254 nm), and pH extremes (1–13) for 7–14 days.
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed urea to amine).
  • Formulation : Add antioxidants (e.g., BHT) or lyophilize for storage at –20°C .

Q. How to address discrepancies in biological activity between batches?

Purity Reassessment : Quantify trace impurities (e.g., residual Pd) via ICP-MS.

Conformational Analysis : Compare circular dichroism (CD) spectra to rule out stereochemical drift.

Solubility Check : Measure kinetic solubility in assay buffers (e.g., PBS with 0.01% Tween-80) .

Data Contradiction & Theoretical Frameworks

Q. How to reconcile conflicting kinase inhibition data in literature?

Root-Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) using guidelines from Journal of Medicinal Chemistry.
  • Structural Reanalysis : Confirm compound identity via 2D NMR if commercial sources are inconsistent.
  • Theoretical Alignment : Cross-reference results with molecular docking studies (e.g., AutoDock Vina) to validate binding poses .

Q. What theoretical frameworks guide the design of derivatives for improved pharmacokinetics?

  • Lipinski’s Rule of Five : Prioritize analogs with molecular weight <500 Da and LogP <5.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with CHARMM forcefield).
  • Metabolic Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites for CYP450 oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。